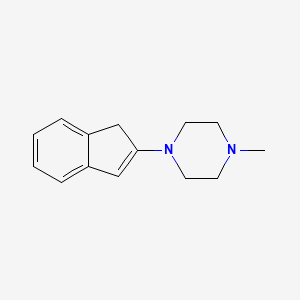
Sodium cobaltous cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium cobaltous cyanide is a chemical compound that consists of sodium, cobalt, and cyanide ions. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is typically represented by the formula Na[Co(CN)4], indicating the presence of cobalt in the +2 oxidation state coordinated with four cyanide ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium cobaltous cyanide can be synthesized through various methods. One common approach involves the reaction of cobalt(II) salts with sodium cyanide in an aqueous solution. The reaction typically proceeds as follows: [ \text{Co}^{2+} + 4\text{CN}^- \rightarrow \text{[Co(CN)_4]}^{2-} ] The resulting complex is then combined with sodium ions to form this compound.
Industrial Production Methods: In industrial settings, this compound is produced by reacting cobalt(II) chloride with sodium cyanide under controlled conditions. The reaction is carried out in a closed system to prevent the release of toxic cyanide gas. The product is then purified through crystallization and filtration processes.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium cobaltous cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(I) complexes under specific conditions.
Substitution: The cyanide ligands can be substituted with other ligands, such as ammonia or phosphines.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents.
Major Products Formed:
Oxidation: Cobalt(III) cyanide complexes.
Reduction: Cobalt(I) cyanide complexes.
Substitution: Various cobalt complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Sodium cobaltous cyanide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cobalt complexes and as a reagent in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: this compound is used in electroplating, metal finishing, and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which sodium cobaltous cyanide exerts its effects involves the interaction of the cyanide ions with metal centers and biological molecules. Cyanide ions can inhibit enzymes by binding to metal ions in their active sites, disrupting cellular respiration and other metabolic processes. The compound’s effects are mediated through its ability to form stable complexes with various metal ions.
Vergleich Mit ähnlichen Verbindungen
Sodium cobaltous cyanide can be compared with other metal cyanide complexes, such as:
- Sodium ferricyanide (Na3[Fe(CN)6])
- Sodium ferrocyanide (Na4[Fe(CN)6])
- Sodium nickel cyanide (Na2[Ni(CN)4])
Uniqueness:
- Cobalt Center: The presence of cobalt in the +2 oxidation state distinguishes this compound from other metal cyanide complexes.
- Reactivity: The compound’s reactivity and ability to form stable complexes with various ligands make it unique in coordination chemistry.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanism of action of this compound, researchers can explore its potential in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
14217-00-6 |
|---|---|
Molekularformel |
C6CoN6Na4 |
Molekulargewicht |
307.00 g/mol |
IUPAC-Name |
tetrasodium;cobalt(2+);hexacyanide |
InChI |
InChI=1S/6CN.Co.4Na/c6*1-2;;;;;/q6*-1;+2;4*+1 |
InChI-Schlüssel |
HUHSPCVHOCYNPO-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Na+].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline](/img/structure/B14701004.png)
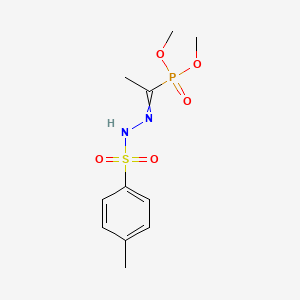
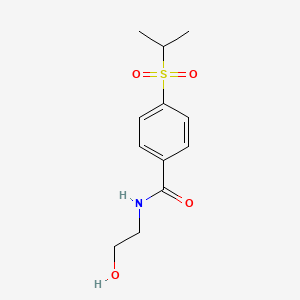
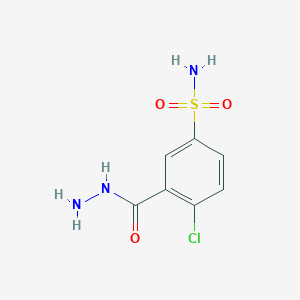
![1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine](/img/structure/B14701029.png)
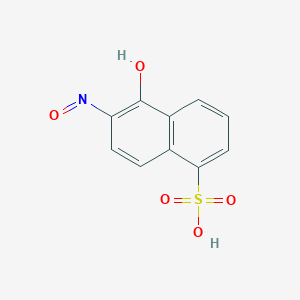
![Bicyclo[4.1.0]hepta-1,3,5-trien-7-one](/img/structure/B14701041.png)
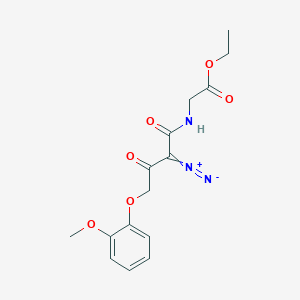
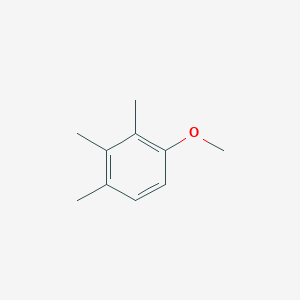
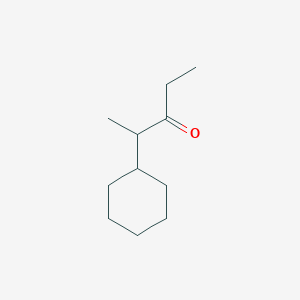
![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)
![[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate](/img/structure/B14701082.png)

